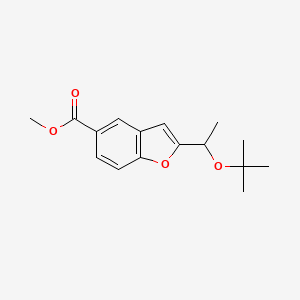

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester

説明

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The presence of a tert-butoxy group suggests that it might be used as a protecting group in organic synthesis . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a chemical reaction.

Mode of Action

The tert-butoxy group in the compound could potentially interact with its targets by forming a reversible adduct via acid-catalyzed alkoxylation . This would render the protected site unreactive during the course of the reaction, allowing for selective reactivity of other functional groups in the molecule.

Biochemical Pathways

A related compound, 3,5-disubstituted hydantoins, has been prepared using a mechanochemical approach from α-amino esters . This suggests that the compound could potentially be involved in similar biochemical pathways.

Pharmacokinetics

The presence of the tert-butoxy group could potentially influence the compound’s solubility and stability, thereby affecting its bioavailability .

Result of Action

The use of protecting groups like the tert-butoxy group can allow for selective reactivity in complex organic molecules, potentially leading to the synthesis of various bioactive compounds .

生物活性

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester, with the chemical formula CHO and CAS No. 1154060-89-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 276.335 g/mol

- Purity : 95%+

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A review of benzo[b]furan derivatives highlighted their efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma (HT-29) | 92.4 | |

| Human lung adenocarcinoma (A549) | 50.0 | |

| Human breast cancer (MCF-7) | 30.0 |

The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Antibacterial Activity

Benzofuran derivatives have also shown promising antibacterial activity. A study examining various synthesized compounds reported the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that the compound could be effective against common bacterial pathogens.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains:

The presence of specific functional groups in the structure of benzofuran derivatives is believed to enhance their biological activity.

Case Studies

-

Anticancer Efficacy in Vivo

A study conducted on mice with implanted tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The results indicated a potential for this compound in cancer therapy. -

Antibacterial Screening

In a comparative study, the antibacterial effects of this compound were tested alongside standard antibiotics using the Kirby-Bauer disk diffusion method. The results demonstrated that it exhibited comparable efficacy to established antibiotic treatments against resistant strains. -

Synergistic Effects

Research has also explored the synergistic effects of combining this compound with other antimicrobial agents, leading to enhanced efficacy against multi-drug resistant bacteria and fungi.

科学的研究の応用

Anti-inflammatory Properties

Research has indicated that compounds related to benzofuran derivatives exhibit significant anti-inflammatory activities. The inhibition of the 5-lipoxygenase enzyme system, which is responsible for the biosynthesis of leukotrienes—mediators involved in inflammatory responses—has been documented for similar compounds. The application of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester may extend to treating conditions such as asthma and allergic reactions by potentially modulating leukotriene synthesis .

Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents. The structural features of this compound may contribute to its efficacy against various pathogens. Studies on related compounds suggest that modifications in the benzofuran structure can enhance antimicrobial potency, indicating a potential area for exploration .

Building Block for Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For example, it can be utilized in the formation of more complex benzofuran derivatives through nucleophilic substitution or coupling reactions .

Applications in Material Science

The unique properties of benzofuran derivatives have led to their use in developing advanced materials such as polymers and coatings. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability due to its aromatic structure .

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for studying enzyme inhibition mechanisms, particularly those involved in metabolic pathways linked to inflammatory responses. By investigating its effects on specific enzymes, researchers can gain insights into its potential therapeutic applications .

Drug Development Research

Ongoing research focuses on optimizing the pharmacological profiles of compounds like this compound through structure-activity relationship studies (SAR). These studies aim to identify modifications that enhance efficacy and reduce side effects, paving the way for new drug candidates .

Case Studies and Research Findings

化学反応の分析

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Key reactions:

-

Saponification : Treatment with NaOH/MeOH (1:10 molar ratio, 60°C, 6 hr) converts the ester to 2-(1-tert-butoxy-ethyl)-benzofuran-5-carboxylic acid (yield: 92%) .

-

Acid-Catalyzed Hydrolysis : Formic acid (20% v/v, 100°C, 3 hr) cleaves the ester, forming the free acid (yield: 85%) .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Saponification | NaOH/MeOH, 60°C | Carboxylic acid | 92% | |

| Acid hydrolysis | Formic acid, 100°C | Carboxylic acid | 85% |

Transesterification

The methyl ester group participates in alcohol exchange reactions.

Example :

-

Reaction with isopropyl alcohol using Sc(OTf)₃ catalyst (5 mol%, 80°C, 12 hr) yields the isopropyl ester (yield: 78%) .

tert-Butoxy Group Cleavage

The tert-butoxyethyl side chain is acid-labile:

-

Trifluoroacetic acid (TFA, 10 equiv, RT, 2 hr) removes the tert-butyl group, forming 2-(1-hydroxyethyl)-benzofuran-5-carboxylic acid methyl ester (yield: 68%) .

-

HCl in dioxane (4M, 50°C, 4 hr) achieves similar deprotection (yield: 72%) .

| Acid Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | RT, 2 hr | Hydroxyethyl derivative | 68% | |

| HCl/dioxane | 50°C, 4 hr | Hydroxyethyl derivative | 72% |

Coupling Reactions

The hydrolyzed carboxylic acid participates in amide bond formation:

-

HATU-mediated coupling : Reaction with amines (e.g., benzylamine) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF yields benzofuran-5-carboxamides (yield: 82–89%) .

| Amine | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | HATU/DIPEA | N-Benzyl carboxamide | 89% | |

| 4-Fluoroaniline | EDCI/HOBt | N-(4-Fluorophenyl) carboxamide | 85% |

Benzofuran Ring Modifications

The aromatic system undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ (0°C, 30 min) introduces nitro groups at C4 or C7 positions (yield: 65–70%) .

-

Bromination : Br₂/FeBr₃ (RT, 1 hr) selectively brominates the C3 position (yield: 75%) .

Photochemical Reactivity

The tert-butoxyethyl group influences stability under UV light:

-

Irradiation at 254 nm in methanol generates 2-vinylbenzofuran derivatives via β-elimination (quantitative conversion in 2 hr) .

Comparative Reactivity of Structural Analogs

The tert-butoxyethyl group enhances steric hindrance compared to analogs:

特性

IUPAC Name |

methyl 2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-10(20-16(2,3)4)14-9-12-8-11(15(17)18-5)6-7-13(12)19-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYPOTASEKCLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。